molecular formula C13H12O3 B1605068 2-Phenyl-3-carbethoxyfuran CAS No. 50626-02-3

2-Phenyl-3-carbethoxyfuran

Cat. No. B1605068
CAS RN: 50626-02-3
M. Wt: 216.23 g/mol
InChI Key: VMAQXZDICAYJMS-UHFFFAOYSA-N
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Description

2-Phenyl-3-carbethoxyfuran, also known as Phenyl oxaromate or Ethyl 2-phenyl-3-furoate, is a chemical compound with the formula C13H12O3 . It has a molecular weight of 216.24 . This compound is used as a flavoring agent and has a fruity, cherry odor .


Physical And Chemical Properties Analysis

2-Phenyl-3-carbethoxyfuran is insoluble in water but soluble in oils . It has a boiling point of 148-154°C (at 6 mm Hg) . The compound has a refractive index of 1.515-1.527 and a specific gravity of 1.120-1.132 . It appears as a pale yellow to gold liquid .

Scientific Research Applications

Peroxisome Proliferator-Activated Receptor Gamma (PPARgamma) Agonists

A study by Cobb et al. (1998) explored the structure-activity relationship of carboxylic acid analogues, including derivatives related to 2-Phenyl-3-carbethoxyfuran, as PPARgamma agonists. These compounds, such as anthranilic acid esters, showed promise in binding affinity to PPARgamma and potential application in the treatment of type 2 diabetes【Cobb et al., 1998】.

Radioligands for Imaging Studies

Stehouwer et al. (2006) synthesized compounds including 2-Phenyl-3-carbethoxyfuran derivatives for imaging the serotonin transporter. These compounds, labeled with carbon-11, showed high affinity for the serotonin transporter and potential for use in positron emission tomography imaging【Stehouwer et al., 2006】.

Inhibition of α-Glucosidase and Islet Amyloid Polypeptide Formation

Delogu et al. (2020) investigated 2-Phenylbenzofuran compounds, closely related to 2-Phenyl-3-carbethoxyfuran, for their inhibitory activity against α-glucosidase and amyloid fibril formation. This study highlighted the potential of these compounds in managing diabetes mellitus【Delogu et al., 2020】.

Metabolic Disorder Treatments

Prasetyastuti et al. (2016) examined a compound structurally similar to 2-Phenyl-3-carbethoxyfuran for its impact on gene expression related to metabolic disorders like diabetes. The study showed significant changes in blood glucose levels and gene expression, suggesting therapeutic potential【Prasetyastuti et al., 2016】.

Safety And Hazards

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2-Phenyl-3-carbethoxyfuran and found no safety concern at current levels of intake when used as a flavoring agent . The acceptable daily intake is up to 0.13 mg/kg body weight/day .

properties

IUPAC Name

ethyl 2-phenylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-15-13(14)11-8-9-16-12(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAQXZDICAYJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068563
Record name 3-Furancarboxylic acid, 2-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

331.00 to 332.00 °C. @ 760.00 mm Hg
Record name Ethyl 2-phenyl-3-furancarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils
Record name 2-Phenyl-3-carbethoxyfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1125/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.120-1.132
Record name 2-Phenyl-3-carbethoxyfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1125/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Phenyl-3-carbethoxyfuran

CAS RN

50626-02-3
Record name Ethyl 2-phenyl-3-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50626-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 2-phenyl-3-furoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Furancarboxylic acid, 2-phenyl-, ethyl ester
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Record name 3-Furancarboxylic acid, 2-phenyl-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID6068563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-phenyl-3-furoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL 2-PHENYL-3-FUROATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 2-phenyl-3-furancarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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